![molecular formula C10H15NO B1308525 1-(4-Methoxy-2-methylphenyl)ethanamine CAS No. 603951-45-7](/img/structure/B1308525.png)
1-(4-Methoxy-2-methylphenyl)ethanamine
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Overview
Description
“1-(4-Methoxy-2-methylphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO . It is a chiral amine .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-2-methylphenyl)ethanamine” can be represented by the SMILES stringCC(C1=CC=C(C=C1)OC)N
. This indicates that the compound consists of a methoxy group (OCH3) and a methyl group (CH3) attached to a phenyl ring, which is further connected to an ethanamine group (C2H5N). Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxy-2-methylphenyl)ethanamine” include a molecular weight of 151.21 g/mol . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Medicinal Chemistry and Pharmacology
1-(4-Methoxy-2-methylphenyl)ethanamine is structurally related to phenethylamines and can serve as a precursor for the synthesis of various bioactive compounds. Researchers explore its potential as a starting material for developing novel drugs, especially in the context of central nervous system disorders. Its interactions with receptors (such as serotonin receptors) and potential therapeutic effects are areas of interest .
Neurotransmitter Modulation
As a phenethylamine derivative, this compound may influence neurotransmitter systems. Researchers investigate its impact on serotonin, dopamine, and norepinephrine pathways. Understanding its receptor binding affinity and potential effects on mood, cognition, and behavior is crucial for drug development and neuropharmacology .
Organic Synthesis and Chemical Reactions
1-(4-Methoxy-2-methylphenyl)ethanamine can participate in various chemical reactions, including Mannich reactions, reductive aminations, and cyclizations. Chemists utilize it as a building block to create diverse molecules, such as indole derivatives, triazoles, and Schiff bases .
Natural Product Synthesis
Researchers explore the use of this compound in the synthesis of natural products. By incorporating it into complex molecules, they can access bioactive compounds found in plants, fungi, or marine organisms. Its unique structure allows for versatile modifications and functional group manipulations .
Flavor and Fragrance Industry
The aromatic properties of 1-(4-Methoxy-2-methylphenyl)ethanamine make it relevant in the flavor and fragrance industry. Chemists use it as a building block to create synthetic flavors and fragrances. Its sweet, floral, or fruity notes contribute to various formulations .
Materials Science and Polymer Chemistry
While less explored, this compound’s structural features could find applications in materials science. Researchers investigate its potential as a monomer for polymerization reactions. By incorporating it into polymers, they aim to enhance material properties, such as solubility, stability, or optical characteristics .
Mechanism of Action
Target of Action
Similar compounds, such as 1-(4-methylphenyl)ethylamine, are known to be chiral amines . Chiral amines often interact with various biological targets, including enzymes and receptors, influencing their activity.
Biochemical Pathways
For instance, 4-Methylphenethylamine, a related compound, is known to act as an agonist for the human trace amine associated receptor 1 (TAAR1) .
Pharmacokinetics
The compound’s molecular weight (1652322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULBTTCIAPRWFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401755 |
Source
|
Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)ethanamine | |
CAS RN |
603951-45-7 |
Source
|
Record name | 4-Methoxy-α,2-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603951-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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